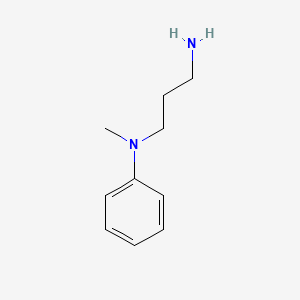

N-(3-Aminopropyl)-N-methylaniline

Descripción general

Descripción

N-(3-Aminopropyl)-N-methylaniline is a chemical compound studied for its potential in various chemical reactions and synthesis processes. It serves as an intermediate in the synthesis of complex molecules and has been investigated for its role in creating optically pure compounds and N-methylated amino acids and peptides.

Synthesis Analysis

The synthesis of N-(3-Aminopropyl)-N-methylaniline and related compounds often involves ring-opening reactions, N-methylation processes, and the use of specific reagents to achieve high yields and selectivity. Techniques include the AlCl3-assisted ring opening of chiral oxaziridines by nitrogen-containing nucleophiles, yielding N-hydroxy-alpha-L-amino acid methyl esters without unwanted side products (Di Gioia et al., 2005), and the preparation of N-methylated alpha-amino 1,3-dithioketals from sulfinimines (Davis et al., 2004).

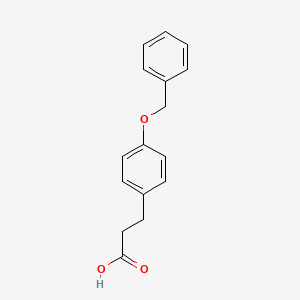

Molecular Structure Analysis

The molecular structure of N-(3-Aminopropyl)-N-methylaniline and its derivatives has been elucidated through various analytical techniques, including single-crystal X-ray diffraction. Such studies reveal how molecules associate and the potential of N-methylaniline as a supramolecular synthon (Lynch et al., 1998).

Chemical Reactions and Properties

N-(3-Aminopropyl)-N-methylaniline participates in a variety of chemical reactions, showcasing its versatility in organic synthesis. It serves as a building block for N-methylated peptides, demonstrating stability against proteases and enhanced lipophilicity for pharmacological purposes (Di Gioia et al., 2016). Additionally, its reactivity allows for the creation of complex structures, such as cyclic peptides with N-methylation (Chatterjee et al., 2012).

Physical Properties Analysis

The physical properties of compounds related to N-(3-Aminopropyl)-N-methylaniline, including their electrical conductivity, have been studied to understand their potential in materials science. For instance, the synthesis and characterization of poly(N-methylaniline) explore its conductive properties and the effects of synthesis parameters on conductivity (Kapil et al., 2009).

Chemical Properties Analysis

The chemical properties of N-(3-Aminopropyl)-N-methylaniline derivatives, such as their protonation and deprotonation behavior, have been analyzed to gain insights into their behavior in various chemical environments. Studies on the protonation of amine units in polyaniline highlight the complexity of these processes and their relevance to the material's properties (Neoh et al., 1993).

Aplicaciones Científicas De Investigación

-

Application in Drug Delivery Systems

- Field : Biomedical Engineering

- Summary : Silica-based nanoparticles modified with (3-aminopropyl)-trimethoxysilane (APTS), a compound similar to N-(3-Aminopropyl)-N-methylaniline, have been used to create a drug delivery system for cisplatin . The nanoparticles were coated with chitosan to improve their biocompatibility and control the drug release .

- Method : The nanoparticles were first modified with APTS, then coated with chitosan, and finally loaded with cisplatin .

- Results : The modified nanoparticles showed improved biocompatibility and controlled drug release .

-

Application in Macrocyclic Compounds

- Field : Organic Chemistry

- Summary : Macrocyclic compounds comprising tris(3-aminopropyl)amine units have been synthesized .

- Method : The reactions of macrocyclization were carried out between dansyl or quinolinyl derivatives and N,N ’-di (3-bromophenyl)-substituted dioxadiamine .

- Results : The desired macrocycles were successfully synthesized .

-

Silanization and Surface Functionalization

- Field : Material Science

- Summary : (3-Aminopropyl)triethoxysilane (APTES), a compound similar to N-(3-Aminopropyl)-N-methylaniline, is frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .

- Method : The surfaces are treated with APTES to attach alkoxysilane molecules .

- Results : The treated surfaces can be used for various applications, including the attachment of organic films to metal oxides .

-

Enhancing Oncolytic Virus Efficiency

- Field : Biomedical Engineering

- Summary : N-(3-aminoprolil)methacrylamide, a compound similar to N-(3-Aminopropyl)-N-methylaniline, has been used to modify acrylamide cationic block polymer to enhance the efficiency of oncolytic viruses .

- Method : The acrylamide is modified with N-(3-aminoprolil)methacrylamide and used as a carrier for the oncolytic virus .

- Results : The modified acrylamide showed improved long-term circulation of oncolytic viruses and enhanced anti-tumor effect .

-

Recovery of Gold Ions

- Field : Environmental Science

- Summary : N-(3-aminopropyl)imidazole-based poly (ionic liquid), a compound similar to N-(3-Aminopropyl)-N-methylaniline, has been used as an adsorbent for the selective recovery of Au (iii) ions from aqueous solutions .

- Method : The poly (ionic liquid) is used to adsorb Au (iii) ions from the solution .

- Results : The method showed potential for the selective recovery of gold ions .

-

Silanization and Surface Functionalization

- Field : Material Science

- Summary : (3-Aminopropyl)triethoxysilane (APTES), a compound similar to N-(3-Aminopropyl)-N-methylaniline, is frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .

- Method : The surfaces are treated with APTES to attach alkoxysilane molecules .

- Results : The treated surfaces can be used for various applications, including the attachment of organic films to metal oxides .

-

Enhancing Oncolytic Virus Efficiency

- Field : Biomedical Engineering

- Summary : N-(3-aminoprolil)methacrylamide, a compound similar to N-(3-Aminopropyl)-N-methylaniline, has been used to modify acrylamide cationic block polymer to enhance the efficiency of oncolytic viruses .

- Method : The acrylamide is modified with N-(3-aminoprolil)methacrylamide and used as a carrier for the oncolytic virus .

- Results : The modified acrylamide showed improved long-term circulation of oncolytic viruses and enhanced anti-tumor effect .

-

Recovery of Gold Ions

- Field : Environmental Science

- Summary : N-(3-aminopropyl)imidazole-based poly (ionic liquid), a compound similar to N-(3-Aminopropyl)-N-methylaniline, has been used as an adsorbent for the selective recovery of Au (iii) ions from aqueous solutions .

- Method : The poly (ionic liquid) is used to adsorb Au (iii) ions from the solution .

- Results : The method showed potential for the selective recovery of gold ions .

Propiedades

IUPAC Name |

N'-methyl-N'-phenylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHBKYWUOOANEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

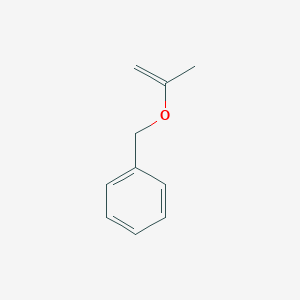

CN(CCCN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342015 | |

| Record name | N-(3-Aminopropyl)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Aminopropyl)-N-methylaniline | |

CAS RN |

53485-07-7 | |

| Record name | N-(3-Aminopropyl)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Aminopropyl)-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B1268351.png)

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)

![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)